N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAOCCBPDALLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides, under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated indole derivatives.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its indole structure allows researchers to explore reaction mechanisms involving indole derivatives.
- Reaction Mechanisms : Studies have shown that the compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. It can undergo oxidation to form oxindole derivatives and can be reduced to yield saturated indole derivatives.
Biology
- Bioactive Molecule : N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is investigated for its role in cell signaling pathways and receptor interactions. It has been shown to modulate the activity of protein phosphatase 2A (PP2A), which is crucial in regulating cellular processes such as growth and apoptosis.
- Case Study : Research indicates that this compound selectively inhibits PP2A methyltransferase activity while enhancing methylesterase activity, impacting the phosphorylation state of PP2A substrates. This modulation is significant in understanding diseases associated with abnormal PP2A activity, such as cancer and neurodegenerative disorders .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its ability to influence PP2A activity makes it a candidate for developing drugs targeting these conditions.
- Clinical Implications : In preclinical studies, administration of this compound has shown promise in reducing phosphorylated tau levels in models of neurodegeneration, suggesting potential benefits in Alzheimer's disease treatment .
Industrial Applications
The stable indole structure of this compound makes it suitable for industrial applications, particularly in the synthesis of dyes and pigments. Its chemical stability allows for consistent production processes.
Mechanism of Action
The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity.
Pathways Involved: The compound can influence pathways related to neurotransmission, apoptosis, and cell proliferation, making it a candidate for studying neurological and oncological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide and related compounds:
Key Findings from Structural and Functional Comparisons:
Indole vs. Hydroxyphenyl Moieties: The indole group in this compound may offer distinct advantages over HO-AAVPA’s phenolic hydroxyl group. Indoles are known to interact with neurotransmitter receptors (e.g., serotonin) and exhibit better CNS penetration . In contrast, HO-AAVPA’s phenolic group enhances HDAC1 binding affinity (-9.2 kcal/mol) but increases hepatotoxicity risks .
Amide Backbone Modifications :
- Replacement of the thiadiazole ring in VPZ with an indole group (as in the target compound) could reduce neurological side effects. VPZ’s thiadiazole contributes to antiepileptic activity but also to muscle tone inhibition at high doses .
Toxicity Profiles :
- HO-AAVPA and VPZ demonstrate that pentanamide derivatives generally exhibit lower acute toxicity than VPA. For example, VPZ’s LD₅₀ is significantly higher than VPA’s, suggesting improved safety margins .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of protein phosphatase 2A (PP2A) and its implications in various diseases. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Overview of PP2A and Its Importance
Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in numerous cellular processes, including cell growth, division, and apoptosis. It exists as a heterotrimeric enzyme composed of a catalytic C subunit, a structural A subunit, and a regulatory B-type subunit. The specific B-type subunits determine the substrate specificity and cellular localization of PP2A, making it a significant target for therapeutic interventions in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
This compound has been shown to modulate the activity of PP2A by influencing its methylation status. Methylation of PP2A is critical for its function and regulation; alterations in this process can lead to various pathological conditions. Studies indicate that this compound selectively inhibits PP2A methyltransferase (MT) activity while enhancing methylesterase (ME) activity, thereby affecting the overall phosphorylation state of PP2A substrates .
In Vitro Studies
In vitro assays have demonstrated that this compound can alter the phosphorylation levels of specific substrates when incubated with purified PP2A. These results suggest that the compound may enhance or inhibit specific signaling pathways depending on the context .
Case Studies
Several case studies have reported on the therapeutic potential of compounds that modulate PP2A activity. For instance, compounds similar to this compound have shown promise in treating neurodegenerative diseases by restoring normal PP2A function. In animal models, these compounds have been associated with improved cognitive function and reduced neuroinflammation .
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide, and how can structural integrity be ensured?
- Methodology : The synthesis typically involves coupling 2-propylpentanoyl chloride with (2-methyl-1H-indol-5-yl)methanamine under anhydrous conditions. A Schlenk line or inert atmosphere (N₂/Ar) is critical to prevent hydrolysis of the acyl chloride. Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) ensures purity .
- Key Steps :
- Fischer indole synthesis for the indole precursor .
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to enhance yield .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for indole NH (~10-12 ppm), methyl groups (δ ~2.3-2.5 ppm for 2-methylindole), and propylpentanamide backbone signals (δ 1.2-1.6 ppm for CH₂ groups) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and indole carbons (100-140 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₄N₂O: 284.19 g/mol) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- In Vitro Screening : Use cancer cell lines (e.g., A-549, MCF-7) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Target Identification : Radioligand binding assays for receptors commonly targeted by indole derivatives (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to Test :
- Temperature: Elevated temps (40-60°C) accelerate coupling but may degrade sensitive intermediates .
- Solvent Polarity: Dichloromethane vs. DMF for solubility vs. reaction rate .
- Catalysts: Additives like DMAP for acyl transfer efficiency .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, RT, EDC/HOBt | 65 | 98 |
| DMF, 50°C, DMAP | 78 | 95 |
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Troubleshooting :
- Impurities : Use 2D NMR (COSY, HSQC) to distinguish between byproducts and target signals .
- Tautomerism : Indole NH proton exchange rates may vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What computational methods predict the compound’s interaction with biological targets?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic regions .
- Molecular Docking : Use AutoDock Vina to simulate binding to HDACs or kinases. Validate with experimental IC₅₀ correlations .
Q. How should conflicting bioactivity data across studies be addressed?
- Experimental Replication : Standardize cell culture conditions (passage number, serum concentration) to minimize variability .
- Dose-Response Curves : Use ≥6 concentrations in triplicate to improve statistical power. Report 95% confidence intervals for IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
